molecular formula C10H13N3O2 B1398707 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine CAS No. 1435954-07-6

2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine

Cat. No. B1398707
Key on ui cas rn: 1435954-07-6
M. Wt: 207.23 g/mol
InChI Key: KNYOWGFBSDSDHN-UHFFFAOYSA-N
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Patent
US07786104B2

Procedure details

The process is carried out according to the method described in step 5.2, using 0.55 g (2.65 mmol) of 2-methyl-6-(pyrrolidin-1-yl)-3-nitropyridine, prepared in step 9.1, and 0.1 g of 10% palladium-on-charcoal. 0.34 g of the expected product is thus obtained, which product will be used as it is in the rest of the synthesis.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)[N:3]=1>[Pd]>[CH3:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)[N:3]=1

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
CC1=NC(=CC=C1[N+](=O)[O-])N1CCCC1
Step Two
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=CC=C1N)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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